1-(2-FLUOROBENZOYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(2-FLUOROBENZOYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a pyridinylmethyl group, and a piperidine carboxamide moiety. Its distinct chemical properties make it a valuable subject for various scientific research applications.
Preparation Methods
The synthesis of 1-(2-FLUOROBENZOYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the fluorobenzoyl chloride, which is then reacted with piperidine to form the corresponding amide. The pyridinylmethyl group is introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-FLUOROBENZOYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(2-FLUOROBENZOYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROBENZOYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, including the inhibition of enzyme activity or the activation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-FLUOROBENZOYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique structural features and chemical properties. Similar compounds include:
- 1-(2-Chlorobenzoyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide
- 1-(2-Bromobenzoyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide These compounds share a similar core structure but differ in the substituents on the benzoyl group. The presence of the fluorine atom in this compound imparts unique electronic properties, influencing its reactivity and interactions .
Properties
IUPAC Name |
1-(2-fluorobenzoyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-17-6-2-1-5-16(17)19(25)23-10-7-15(8-11-23)18(24)22-13-14-4-3-9-21-12-14/h1-6,9,12,15H,7-8,10-11,13H2,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGCOVZXQYVGEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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